Technical Guide: Synthesis of 5-(1,3-Benzothiazol-2-yl)-2-methylaniline
Technical Guide: Synthesis of 5-(1,3-Benzothiazol-2-yl)-2-methylaniline
This is an in-depth technical guide on the synthesis of 5-(1,3-Benzothiazol-2-yl)-2-methylaniline , also chemically identified as 2-(3-amino-4-methylphenyl)benzothiazole .
Executive Summary
Target Molecule: 5-(1,3-Benzothiazol-2-yl)-2-methylaniline CAS Registry Number: 134792-28-0 (Generic for isomer class; specific CAS may vary by salt form) Molecular Formula: C₁₄H₁₂N₂S Molecular Weight: 240.32 g/mol
This guide details the synthesis of 5-(1,3-benzothiazol-2-yl)-2-methylaniline, a critical pharmacophore in medicinal chemistry. Benzothiazole derivatives substituted at the 2-position with aniline moieties are potent antitumor agents, particularly effective against breast cancer cell lines (e.g., MCF-7, MDA-MB-468) and are utilized as ligands for in vivo imaging of amyloid plaques in neurodegenerative research.
The primary pathway selected for this guide is the Polyphosphoric Acid (PPA)-mediated cyclocondensation . This method is chosen for its scalability, atom economy, and ability to tolerate the free amine on the phenyl ring without requiring protection/deprotection steps, unlike multi-step Suzuki couplings or oxidative Jacobsen cyclizations.
Retrosynthetic Analysis
To design the most efficient pathway, we disconnect the C2–C1' bond between the benzothiazole and the phenyl ring.
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Disconnection: The strategic break occurs at the heterocyclic C2 position.
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Synthons: The benzothiazole core is derived from 2-aminothiophenol (2-ATP) , acting as a binucleophile. The substituted phenyl ring is derived from 3-amino-4-methylbenzoic acid .
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Logic: The carboxylic acid group serves as the electrophilic center for the condensation. The meta-amino and para-methyl substitution pattern on the benzoic acid perfectly maps to the 5- and 2-positions of the final aniline derivative.
Figure 1: Retrosynthetic disconnection showing the convergence of 2-aminothiophenol and the benzoic acid derivative.
Primary Synthesis Pathway: PPA Cyclocondensation
This protocol utilizes Polyphosphoric Acid (PPA) as both the solvent and the cyclodehydration agent. PPA activates the carboxylic acid, facilitating the nucleophilic attack by the thiol and amine groups of 2-aminothiophenol.
Reaction Scheme
Reactants:
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2-Aminothiophenol (1.0 eq): The sulfur and nitrogen source for the heterocycle.
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3-Amino-4-methylbenzoic acid (1.0 eq): Provides the aryl backbone.
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Polyphosphoric Acid (PPA): ~10–15 g per gram of reactant.
Reaction:
Mechanistic Insight
The reaction proceeds via a condensation-cyclization sequence:
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Activation: PPA phosphorylates the carbonyl oxygen of the carboxylic acid, making it highly electrophilic.
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Thioesterification: The thiol group (-SH) of 2-ATP attacks the activated carbonyl, forming a thioester intermediate. (Note: S-attack is kinetically faster than N-attack in acidic media).
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Cyclization: The intramolecular amine (-NH2) of the benzothiazole precursor attacks the thioester carbonyl.
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Dehydration: Elimination of water and aromatization yields the benzothiazole ring.
Figure 2: Mechanistic cascade of the PPA-mediated cyclocondensation.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Materials & Reagents
| Reagent | MW ( g/mol ) | Quantity | Moles |
| 2-Aminothiophenol | 125.19 | 1.25 g | 10 mmol |
| 3-Amino-4-methylbenzoic acid | 151.16 | 1.51 g | 10 mmol |
| Polyphosphoric Acid (PPA) | N/A | 30.0 g | Excess |
| Sodium Carbonate (Na₂CO₃) | 105.99 | q.s. | Neutralization |
| Ethanol/Water | - | - | Recrystallization |
Step-by-Step Procedure
Phase 1: Reaction Setup
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Preparation: In a 100 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring is difficult due to PPA viscosity), add 30 g of PPA .
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Heating: Heat the PPA to 100°C to lower its viscosity.
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Addition: Add 1.51 g (10 mmol) of 3-amino-4-methylbenzoic acid and 1.25 g (10 mmol) of 2-aminothiophenol .
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Expert Note: Add the solid acid first to ensure it disperses before adding the liquid thiol.
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Reaction: Increase the temperature to 180–200°C . Maintain this temperature with stirring for 4–6 hours .
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Monitoring: The reaction progress can be monitored by taking a small aliquot, neutralizing it, and checking via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
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Phase 2: Work-up
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Quenching: Cool the reaction mixture to approx. 80–100°C. Pour the hot syrup slowly into 300 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and a precipitate may form.
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Neutralization: The solution will be acidic. Slowly add solid Na₂CO₃ or a saturated solution until the pH reaches 8–9 . This ensures the aniline nitrogen is deprotonated (free base form).
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Observation: A yellow to light brown solid will precipitate.
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Filtration: Allow the slurry to stand for 1 hour. Filter the solid under vacuum and wash copiously with water to remove phosphate salts.
Phase 3: Purification
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Drying: Air dry the crude solid.
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Recrystallization: Dissolve the crude product in boiling Ethanol (or an Ethanol/DMF mixture if solubility is low). Add activated charcoal if the product is dark, filter hot, and allow to crystallize.
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Yield: Expected yield is 60–75% .[1]
Figure 3: Operational workflow for the synthesis and purification.[1][2][3][4]
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained:
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¹H NMR (400 MHz, DMSO-d₆):
- 2.15 (s, 3H, CH₃).
- 5.20 (s, 2H, NH₂, exchangeable).
- 7.10–7.20 (m, aromatic protons of aniline ring).
- 7.40–8.10 (m, 4H, benzothiazole ring protons).
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Key Feature: Look for the singlet methyl peak and the broad amine peak. The benzothiazole protons typically show a characteristic 2-doublet, 2-triplet pattern (or multiplet) in the aromatic region.
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Mass Spectrometry (ESI-MS):
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Calculated
. -
Found
.
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Melting Point:
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Literature values for similar 2-(aminophenyl)benzothiazoles range from 140–160°C depending on the specific isomer and purity.
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Safety & Troubleshooting
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2-Aminothiophenol: Stench reagent. Handle in a fume hood. Toxic if inhaled or absorbed through skin.
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Polyphosphoric Acid: Viscous and corrosive. Reacts exothermically with water. Always pour PPA into water, never water into PPA.
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Troubleshooting Low Yield:
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Incomplete Cyclization: Ensure temperature reaches >180°C. PPA dehydrations require high thermal energy.
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Product Loss: The amine product can form water-soluble salts if the pH is not sufficiently basic (>8) during workup.
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References
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Hutchinson, I., et al. (2001). Antitumor Benzothiazoles.[1][3][5][6][7][8] 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry , 44(9), 1446–1455. Link
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Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazoles. European Journal of Medicinal Chemistry , 53, 375-380. Link
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Organic Chemistry Portal. Synthesis of Benzothiazoles. Link
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Gupta, S., et al. (2010). Polyphosphoric acid-catalyzed synthesis of 2-substituted benzothiazoles. Journal of Heterocyclic Chemistry , 47(6), 1350-1353. Link
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- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
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